3-Bromo-4-chloro-2-fluoropyridine
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Overview
Description
3-Bromo-4-chloro-2-fluoropyridine is a chemical compound that is used as an intermediate for pharmaceutical and organic synthesis . It is slightly soluble in water .
Molecular Structure Analysis
The molecular formula of this compound is C5H2BrClFN . The molecular weight is 210.432 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.718 g/mL at 25 °C . It is slightly soluble in water . The boiling point is 70 °C at a pressure of 20 Torr .Scientific Research Applications
Chemoselective Functionalization
- The chemoselective functionalization of pyridines, including compounds like 3-Bromo-4-chloro-2-fluoropyridine, has been a subject of interest. For example, the study by Stroup, Szklennik, Forster, and Serrano-Wu (2007) describes the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. This process involves palladium-catalyzed amination conditions and selective substitution under specific conditions (Stroup et al., 2007).
Vibrational Spectra Analysis
- The vibrational spectra of halopyridines have been extensively studied. The research by Green, Kynaston, and Paisley (1963) provides insights into the infrared and Raman spectra of chloro and bromopyridines, which are relevant for understanding the properties of compounds like this compound (Green et al., 1963).
Structural Manipulation for Diverse Applications
- Schlosser and Bobbio (2002) discuss creating structural manifolds from a common precursor, highlighting the versatility of halopyridines like this compound in synthesizing various derivatives. This study underscores the compound's potential in manufacturing industrial pesticides and in developing various pyridine derivatives (Schlosser & Bobbio, 2002).
Synthesis of Pentasubstituted Pyridines
- Wu, Porter, Frennesson, and Saulnier (2022) have demonstrated the use of halogen-rich intermediates, including this compound, for synthesizing pentasubstituted pyridines. These compounds are significant in medicinal chemistry research, showcasing the compound's relevance in drug development and chemical research (Wu et al., 2022).
Versatile Synthesis of Disubstituted Pyridines
- Research by Sutherland and Gallagher (2003) focuses on the synthesis of disubstituted fluoropyridines, which can be linked to the utility of this compound in synthesizing various chemical structures, particularly in organic chemistry (Sutherland & Gallagher, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromo-4-chloro-2-fluoropyridine is a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties Fluoropyridines are generally used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound may interact with its targets in a unique manner due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Given its use in the synthesis of various biologically active compounds, it can be inferred that this compound may have significant effects at the molecular and cellular level .
Action Environment
It’s worth noting that the properties of fluoropyridines can be influenced by the presence of other substituents in the aromatic ring .
Biochemical Analysis
Biochemical Properties
. The nature of these interactions often depends on the specific halogens present in the molecule. For instance, fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Cellular Effects
For example, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Halogenated pyridines can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-bromo-4-chloro-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-4-3(7)1-2-9-5(4)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJHJIKXWPRUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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